2-(1H-Imidazol-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

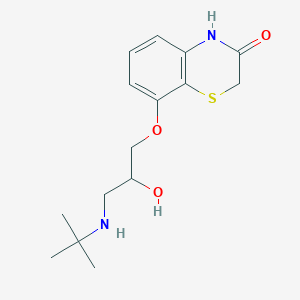

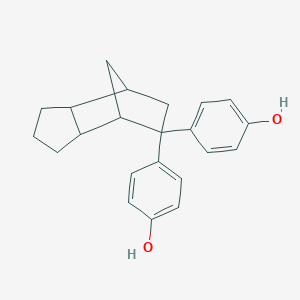

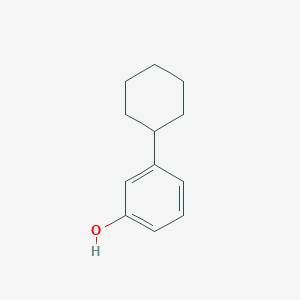

2-(1H-Imidazol-2-yl)benzaldehyde is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Fluorescent Probing

- 2-(1H-Imidazol-2-yl)benzaldehyde derivatives have been used as ratiometric fluorescent probes for detecting specific amino acids, ions, and other molecules. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been designed as a fluorescent probe for cysteine and homocysteine, showing a significant emission shift upon detection (Lin et al., 2008).

Synthesis of Diverse Compounds

- This compound is involved in the synthesis of various chemical derivatives. For example, it has been used in the transition-metal-free insertion of benzyl group between aldehyde and imidazole, facilitating the synthesis of quinolin-4-one derivatives (Xu et al., 2019).

Sensing Applications

- Derivatives of this compound can act as sensors. A notable example includes its use in the development of chemosensors for selective detection of ions like Al3+ (Jeyanthi et al., 2013).

Corrosion Inhibition

- Imidazole-based molecules, including this compound, have demonstrated effectiveness in inhibiting corrosion of metals in acidic mediums. This has important implications in industrial applications where metal corrosion is a significant issue (Costa et al., 2021).

Bioimaging and Medical Applications

- Imidazole derivatives, including those based on this compound, have been explored for bioimaging applications. An example includes its use as a probe for hydrogen sulfite with potential applications in cellular bioimaging (Cheng et al., 2013).

Chemical Synthesis and Catalysis

- This compound has been utilized in various chemical synthesis processes, including the production of imidazole derivatives and in catalysis (Ilavarasan et al., 2018).

Mécanisme D'action

Target of Action

Imidazole-based compounds, which include 2-(1h-imidazol-2-yl)benzaldehyde, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical processes .

Result of Action

Imidazole compounds have been shown to exhibit a variety of biological activities, including antibacterial and antiproliferative effects .

Action Environment

It is known that the synthesis of imidazole compounds can be carried out under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Additionally, recent advances in the synthesis of imidazoles highlight the importance of these heterocycles in a variety of everyday applications .

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWUDUBSVGQQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569131 |

Source

|

| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139975-94-3 |

Source

|

| Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)